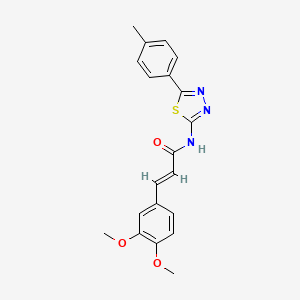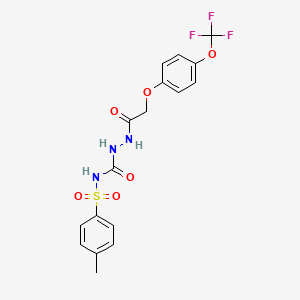
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1. Heterocyclic Compound Synthesis and Biological Activity
Heterocyclic compounds, including thiadiazole derivatives, are central to drug discovery efforts due to their diverse biological activities. Research has demonstrated the use of thiosemicarbazide derivatives as precursors in the synthesis of various heterocyclic systems, such as imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, and others, with assessments of their antimicrobial activities (Elmagd et al., 2017). This suggests a potential avenue for exploring the biological activities of similar acrylamide derivatives in pharmaceutical chemistry.
2. Organic Sensitizers for Solar Cells
Compounds featuring acrylamide groups have been engineered as organic sensitizers for solar cells. These sensitizers, when anchored onto TiO2 films, have shown high incident photon-to-current conversion efficiencies, indicating their utility in improving photovoltaic performance (Kim et al., 2006). This research avenue highlights the potential of acrylamide derivatives in renewable energy technologies.
3. Herbicidal Activity of Acrylate Derivatives
The synthesis of acrylate derivatives has been explored for their herbicidal activities. Specifically, 2-cyanoacrylates containing chlorothiazolyl groups have shown promising herbicidal properties, which are comparable to existing analogues (Wang et al., 2004). This suggests the potential agricultural applications of acrylamide derivatives in developing new herbicides.
4. Polymer Applications
Acrylamide derivatives have been used in the synthesis of degradable, thermosensitive polymers for tissue engineering applications. These polymers demonstrate controlled porosity and biodegradability, making them suitable for creating scaffolds that support cell growth and tissue regeneration (Galperin et al., 2010). The versatility of acrylamide derivatives in polymer science underscores their significance in biomedical engineering.
5. Catalytic and Synthetic Chemistry
Acrylamides are also involved in catalytic processes, such as the asymmetric cycloaddition reactions for synthesizing cyclopentene derivatives. These synthetic pathways are important for creating complex molecules with potential therapeutic applications (Han et al., 2011).
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-4-8-15(9-5-13)19-22-23-20(27-19)21-18(24)11-7-14-6-10-16(25-2)17(12-14)26-3/h4-12H,1-3H3,(H,21,23,24)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMOABSZSJIDEO-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2920256.png)
![N-benzyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2920257.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2920259.png)

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1H-indol-4-yl)methanone](/img/structure/B2920262.png)
![4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2920264.png)
![9-Ethoxy-2-phenyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2920266.png)

![Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2920271.png)



